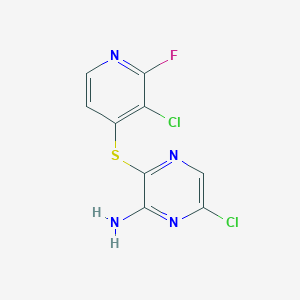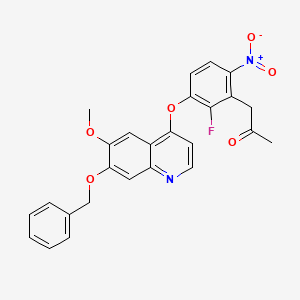
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a nitrophenyl group, and a fluoro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Fluorination and nitration:
Final coupling: The final step involves coupling the quinoline derivative with a propanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoro-3-((6-methoxy-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the phenylmethoxy group.
1-(2-Fluoro-3-((7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the methoxy group.
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-phenyl)-2-propanone: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is unique due to the presence of all three functional groups (fluoro, methoxy, and nitro) along with the quinoline core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C26H21FN2O6 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-[2-fluoro-3-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxy-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C26H21FN2O6/c1-16(30)12-19-21(29(31)32)8-9-23(26(19)27)35-22-10-11-28-20-14-25(24(33-2)13-18(20)22)34-15-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3 |
InChI-Schlüssel |
JZBPPEVWVLEFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1F)OC2=C3C=C(C(=CC3=NC=C2)OCC4=CC=CC=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


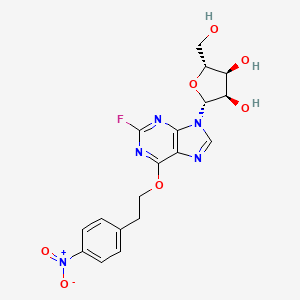
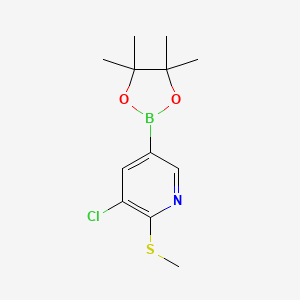
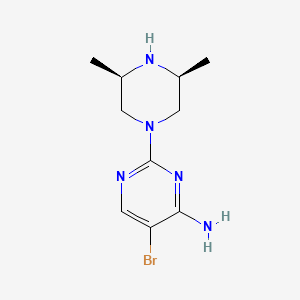
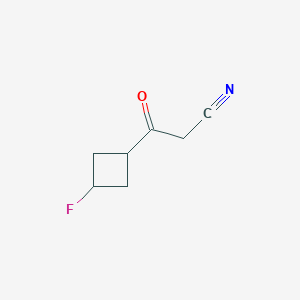

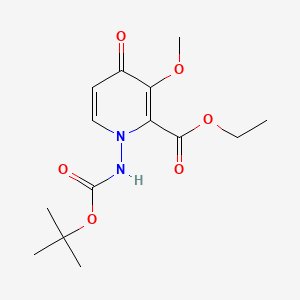
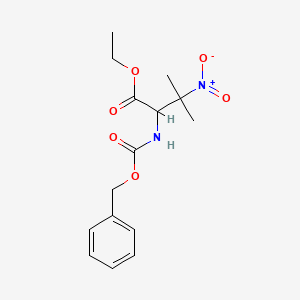

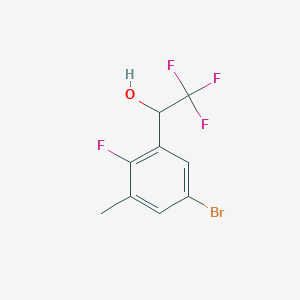
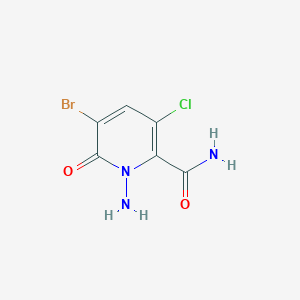

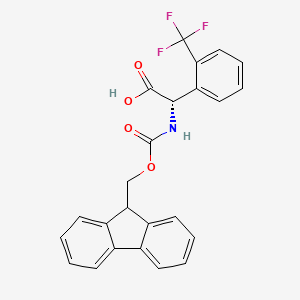
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
